Thioridazine-d3 Hydrochloride: A Technical Guide for Researchers
Thioridazine-d3 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Thioridazine-d3 Hydrochloride, a deuterated analog of the typical antipsychotic agent, Thioridazine. The primary application of Thioridazine-d3 Hydrochloride is as an internal standard for the quantitative analysis of Thioridazine in biological matrices during pharmacokinetic and metabolic studies. This document details the chemical properties of Thioridazine-d3 Hydrochloride, the pharmacological profile of Thioridazine, including its mechanism of action, receptor binding affinities, and pharmacokinetics. Furthermore, it provides detailed experimental protocols for preclinical behavioral assays relevant to antipsychotic drug evaluation and visual representations of key signaling pathways modulated by Thioridazine.
Introduction to Thioridazine-d3 Hydrochloride
Thioridazine-d3 Hydrochloride is a stable isotope-labeled form of Thioridazine Hydrochloride, where three hydrogen atoms on the N-methyl group of the piperidine ring have been replaced with deuterium. This isotopic labeling results in a molecule with a higher molecular weight than the parent compound, allowing for its differentiation in mass spectrometry-based analytical methods. Its primary and critical use is as an internal standard in quantitative bioanalysis, ensuring accuracy and precision in the measurement of Thioridazine concentrations in complex biological samples such as plasma and brain tissue.[1]
Chemical and Physical Properties
The chemical and physical properties of Thioridazine-d3 Hydrochloride are summarized in the table below.
| Property | Value |
| Chemical Name | 10-[2-(1-Methyl-d3-2-piperidinyl)ethyl]-2-(methylthio)-10H-phenothiazine Hydrochloride |
| Synonyms | (±)-Thioridazine-d3 HCl (N-methyl-d3), Aldazine-d3 |
| CAS Number | 1189928-36-6 |
| Molecular Formula | C₂₁H₂₄D₃ClN₂S₂ |
| Molecular Weight | 410.05 g/mol |
| Purity | ≥98% Chemical Purity, 98 atom % D |
| Appearance | Solid |
| Solubility | Sparingly soluble in water, soluble in alcohol and chloroform. |
Primary Use of Thioridazine and its Deuterated Analog
The primary use of the parent compound, Thioridazine, is the treatment of schizophrenia in patients who have not responded to other antipsychotic medications.[2] It is classified as a typical, or first-generation, antipsychotic. Due to its potential for serious cardiac side effects, its use is generally reserved for treatment-resistant cases.[2]
Thioridazine-d3 Hydrochloride is not intended for therapeutic use. Its sole application in a research and drug development setting is as an internal standard for the quantification of Thioridazine. The addition of a known quantity of the deuterated standard to a biological sample allows for the precise determination of the concentration of the unlabeled drug, correcting for variations in sample preparation and instrument response.
Pharmacodynamics and Mechanism of Action of Thioridazine
Thioridazine exerts its antipsychotic effects primarily through the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[1] By blocking these receptors, it reduces the excessive dopaminergic activity that is thought to underlie the positive symptoms of schizophrenia, such as hallucinations and delusions.
In addition to its action on D2 receptors, Thioridazine also exhibits affinity for a range of other neurotransmitter receptors, which contributes to both its therapeutic effects and its side effect profile.
Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki values in nM) of Thioridazine for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor | Ki (nM) |
| Dopamine D2 | 1.9 - 10 |
| Dopamine D1 | 110 |
| Serotonin 5-HT2A | 3.6 - 25 |
| Serotonin 5-HT1A | 180 |
| α1-Adrenergic | 1.5 - 29 |
| α2-Adrenergic | 1200 |
| Histamine H1 | 10 |
| Muscarinic M1 | 36 |
Signaling Pathways
Thioridazine's primary mechanism of action involves the blockade of the dopamine D2 receptor, a G protein-coupled receptor (GPCR). In its natural state, dopamine binding to the D2 receptor activates inhibitory G proteins (Gi/o), which leads to a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, Thioridazine prevents this signaling cascade.
